molecular formula C13H18BrN3O4 B13461218 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

Cat. No.: B13461218
M. Wt: 360.20 g/mol
InChI Key: AJLNTPWYOGJZBK-UHFFFAOYSA-N
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Description

2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a complex organic compound that features a pyrazole ring, a bromine atom, and an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Oxidized pyrazole derivatives

    Reduction: De-brominated compounds

    Substitution: Substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the Boc-protected azetidine ring can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the azetidine ring and Boc protection.

    2-[3-(1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid: Similar structure but lacks the bromine atom.

Uniqueness

2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is unique due to the combination of the bromine-substituted pyrazole ring and the Boc-protected azetidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H18BrN3O4

Molecular Weight

360.20 g/mol

IUPAC Name

2-[3-(3-bromopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C13H18BrN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19)

InChI Key

AJLNTPWYOGJZBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)Br

Origin of Product

United States

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